molecular formula C12H9NO5 B14604741 4-Hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione CAS No. 58472-28-9

4-Hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione

Katalognummer: B14604741
CAS-Nummer: 58472-28-9
Molekulargewicht: 247.20 g/mol
InChI-Schlüssel: DGNZBLVDCFXMGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione is an organic compound with a naphthalene core structure This compound is characterized by the presence of hydroxyl, methyl, and nitro functional groups attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the nitration of 6,7-dimethyl-1,2-naphthoquinone followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases for hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydroxylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through crystallization and recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, alkylated, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-3,6-dimethyl-2-pyrone: Another hydroxylated naphthalene derivative with different substitution patterns.

    2-Hydroxy-3-methylnaphthalene-1,4-dione: A compound with similar functional groups but different positions on the naphthalene ring.

Uniqueness

4-Hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and nitro groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

58472-28-9

Molekularformel

C12H9NO5

Molekulargewicht

247.20 g/mol

IUPAC-Name

4-hydroxy-6,7-dimethyl-3-nitronaphthalene-1,2-dione

InChI

InChI=1S/C12H9NO5/c1-5-3-7-8(4-6(5)2)11(15)12(16)9(10(7)14)13(17)18/h3-4,14H,1-2H3

InChI-Schlüssel

DGNZBLVDCFXMGL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)C(=O)C(=O)C(=C2O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.